ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide
Mechanism of Action
Target of Action
Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, also known as ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate, is a pyrazole derivative . Pyrazoles are known to have diverse biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
It’s known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase and can inhibit the oxidation of certain carcinogens . It’s possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes . For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Pyrazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental factors can influence the stability and reactivity of chemical compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate are largely influenced by its structural features . The presence of the bromine atom and the pyrazole ring in the structure of this compound can influence its reactivity and interactions with various biomolecules . Specific enzymes, proteins, and other biomolecules that interact with this compound have not been identified in the literature.
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-3-isobutyl-1H-pyrazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole oxides.
Reduction Products: Reduced pyrazole derivatives.
Hydrolysis Products: Pyrazole carboxylic acids.
Comparison with Similar Compounds
Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.
Ethyl 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate: Similar structure but with an isopropyl group instead of an isobutyl group
These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)7(12-13-9)5-6(2)3/h6H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUALFLXVHDUJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Br)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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